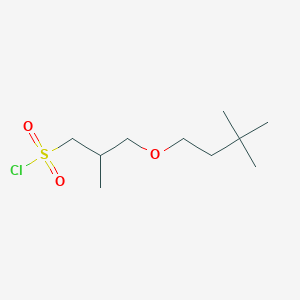

3-(3,3-Dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride

Description

3-(3,3-Dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a branched alkyl ether substituent (3,3-dimethylbutoxy) at the third carbon and a methyl group at the second carbon of the propane backbone. The sulfonyl chloride (-SO₂Cl) functional group at position 1 renders it highly reactive, making it a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and pharmaceutical precursors. Its structural complexity, combining steric bulk from the 3,3-dimethylbutoxy group and electronic activation from the sulfonyl chloride, distinguishes it from simpler sulfonyl chlorides.

Properties

Molecular Formula |

C10H21ClO3S |

|---|---|

Molecular Weight |

256.79 g/mol |

IUPAC Name |

3-(3,3-dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H21ClO3S/c1-9(8-15(11,12)13)7-14-6-5-10(2,3)4/h9H,5-8H2,1-4H3 |

InChI Key |

SWJBULHBEQWXII-UHFFFAOYSA-N |

Canonical SMILES |

CC(COCCC(C)(C)C)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3,3-dimethylbutanol with 2-methylpropane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(3,3-Dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Oxidation: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.

Reduction: Reduction of the sulfonyl chloride group can yield sulfinyl or thiol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation.

Sulfinyl and Thiol Derivatives: Formed by reduction.

Scientific Research Applications

3-(3,3-Dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of covalent bonds with various functional groups. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

3-((5-Bromopyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride

- Substituents : Features a bromopyridinyloxy group instead of a 3,3-dimethylbutoxy ether.

- Reactivity : The bromine atom on the pyridine ring enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the sulfonyl chloride retains electrophilicity for nucleophilic substitutions.

- Applications : Suited for synthesizing heterocyclic drug candidates due to its aromatic and halogenated moieties .

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl Chloride

- Substituents : Contains two chlorine atoms (one at position 3, one on a chloromethyl group).

- Reactivity : High electrophilicity due to electron-withdrawing chlorines, enhancing its utility in sulfonylation reactions.

- Drawbacks: Increased toxicity and handling challenges compared to non-halogenated analogs .

2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride

3-Methoxy-2-(methoxymethyl)propane-1-sulfonylchloride

- Substituents : Methoxy and methoxymethyl groups introduce strong electron-donating effects.

- Reactivity : Lower electrophilicity of the sulfonyl chloride due to oxygen’s electron-donating nature, limiting its utility in harsh reaction conditions .

Comparative Data Table

*Calculated based on structural analysis.

Reactivity and Stability Trends

- Electrophilicity : Compounds with electron-withdrawing groups (e.g., Cl in , Br in ) exhibit enhanced sulfonyl chloride reactivity.

- Steric Effects : Bulkier substituents (e.g., 3,3-dimethylbutoxy in ) may hinder nucleophilic attack, requiring optimized reaction conditions.

- Solubility : Polar groups (e.g., methoxy in ) improve aqueous solubility, whereas alkyl chains (e.g., dimethylbutoxy in ) favor organic phase partitioning.

Practical Considerations

- Safety : Halogenated derivatives (e.g., ) require stringent handling due to corrosivity and toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.